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Compound of Interest

Compound Name: Vevorisertib trihydrochloride

Cat. No.: B10828103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vevorisertib trihydrochloride, a potent

and selective pan-AKT inhibitor, in combination with chemotherapy, against other therapeutic

alternatives. This analysis is supported by experimental data from preclinical and clinical

studies to inform research and drug development in oncology.

Mechanism of Action: Targeting the PI3K/AKT
Pathway
Vevorisertib trihydrochloride is an orally active inhibitor of all three AKT isoforms (AKT1,

AKT2, and AKT3), key nodes in the phosphatidylinositol 3-kinase (PI3K)/AKT signaling

pathway. This pathway is frequently dysregulated in various cancers, leading to increased cell

proliferation, survival, and resistance to chemotherapy. By inhibiting AKT, Vevorisertib aims to

restore sensitivity to chemotherapeutic agents and inhibit tumor growth.

digraph "Vevorisertib_Mechanism_of_Action" { graph [fontname="Arial", fontsize=10,
labelloc="t", label="Vevorisertib Mechanism of Action", pad="0.5", nodesep="0.5",
ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge
[arrowhead=vee, fontname="Arial", fontsize=9];
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fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05",

fontcolor="#202124"]; Vevorisertib [label="Vevorisertib", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, GSK3B)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell

Survival,\nProliferation,\nChemoresistance", shape=oval, style=rounded, fillcolor="#34A853",

fontcolor="#FFFFFF"]; Chemotherapy [label="Chemotherapy", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=oval,

style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation of PIP2"];

PIP2 -> PI3K [style=invis]; PIP3 -> AKT [label="Activation"]; AKT -> Downstream

[label="Activation"]; Downstream -> Cell_Survival; Vevorisertib -> AKT [label="Inhibition",

color="#EA4335", fontcolor="#EA4335"]; Chemotherapy -> Apoptosis [label="Induces"];

Cell_Survival -> Apoptosis [label="Inhibits", style=dashed, color="#5F6368",

fontcolor="#5F6368"]; AKT -> Apoptosis [label="Inhibits", style=dashed, color="#5F6368",

fontcolor="#5F6368"]; }

Caption: Vevorisertib inhibits AKT, blocking downstream signaling and promoting apoptosis.

Preclinical Evaluation of Vevorisertib in
Combination Therapy
Vevorisertib with Sorafenib in a Hepatocellular
Carcinoma (HCC) Model
A preclinical study investigated the efficacy of Vevorisertib as a single agent and in combination

with sorafenib in a diethylnitrosamine (DEN)-induced cirrhotic rat model of HCC.

Experimental Protocol:

Animal Model: Six-week-old Fischer 344 male rats received weekly intraperitoneal injections

of 50 mg/kg DEN for 14 weeks to induce cirrhosis and HCC.[1]

Treatment Groups: Rats were randomized into four groups (n=7/group): control (vehicle),

sorafenib (10 mg/kg/day, oral gavage), Vevorisertib, and Vevorisertib + sorafenib. The

Vevorisertib dose and schedule were not explicitly stated in the provided text. Treatment was

administered for six weeks.[1]
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Efficacy Assessment: Tumor progression was monitored by MRI. Tumor size, number, and

cell proliferation were also assessed.[1]

Key Findings:

Treatment Group Tumor Progression (%)
Reduction in Tumor
Number vs. Control

Control 158.8% -

Sorafenib Not specified Modest effect

Vevorisertib Not specified 63%

Vevorisertib + Sorafenib 49.4% 81%

The combination of Vevorisertib and sorafenib resulted in a significant reduction in tumor

progression compared to the control group (p < 0.0001) and was more effective than either

monotherapy.[1] The combination also led to a significant decrease in tumor size and number.

[1]

Clinical Trials: Vevorisertib and Other AKT Inhibitors
in Combination with Chemotherapy
The clinical development of AKT inhibitors has primarily focused on their use in combination

with standard-of-care chemotherapy to overcome resistance and improve patient outcomes.

Vevorisertib in Combination with Paclitaxel
A Phase 1b clinical trial (NCT02761694) evaluated the safety and efficacy of Vevorisertib in

combination with paclitaxel in patients with advanced solid tumors harboring

PIK3CA/AKT/PTEN mutations.[2]

Experimental Protocol:

Patient Population: Patients with histologically confirmed, advanced or recurrent solid tumors

with PIK3CA/AKT/PTEN mutations.[2]
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Treatment Regimen: Patients received Vevorisertib at doses ranging from 5-100 mg alone or

in combination with paclitaxel (80 mg/m²).[2]

Primary Endpoint: Safety and tolerability.[2]

Secondary Endpoints: Pharmacokinetics and objective response rate (ORR).[2]

Comparative Analysis of AKT Inhibitors in Combination
with Paclitaxel
The following tables summarize the efficacy and safety data from key clinical trials of

Vevorisertib, Ipatasertib, and Capivasertib in combination with paclitaxel.

Table 1: Efficacy of AKT Inhibitors in Combination with Paclitaxel
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Clinical
Trial

Drug
Combinatio
n

Indication N
Median PFS
(months)

ORR (%)

NCT0276169

4[2]

Vevorisertib +

Paclitaxel

Advanced

Solid Tumors

(PIK3CA/AKT

/PTEN

mutated)

10 Not Reported 20%

IPATunity130

(Cohort A)[3]

Ipatasertib +

Paclitaxel

mTNBC

(PIK3CA/AKT

1/PTEN-

altered)

168 7.4 39%

IPATunity130

(Cohort B)[4]

Ipatasertib +

Paclitaxel

HR+/HER2-

aBC

(PIK3CA/AKT

1/PTEN-

altered)

146 9.3 47%

PAKT (Phase

II)[5]

Capivasertib

+ Paclitaxel
mTNBC 140 5.9 Not Reported

CAPItello-290

(Phase III)

Capivasertib

+ Paclitaxel
mTNBC Not specified

Not met

primary

endpoint

Not specified

mTNBC: metastatic Triple-Negative Breast Cancer; HR+/HER2- aBC: Hormone Receptor-

positive/HER2-negative advanced Breast Cancer; PFS: Progression-Free Survival; ORR:

Objective Response Rate.

Table 2: Safety Profile of AKT Inhibitors in Combination with Paclitaxel (Grade ≥3 Adverse

Events)
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Adverse Event

Vevorisertib +
Paclitaxel
(NCT02761694)
[2]

Ipatasertib +
Paclitaxel
(IPATunity130
Cohort A)[3]

Ipatasertib +
Paclitaxel
(IPATunity130
Cohort B)[4]

Capivasertib +
Paclitaxel
(PAKT)[5]

Diarrhea Not Reported 9% 12% 13%

Neutropenia/Neu

trophil count

decreased

Not Reported Not Reported 8% / 9% 3%

Peripheral

Neuropathy
Not Reported Not Reported 7% Not Reported

Rash Not Reported Not Reported Not Reported 4%

Fatigue Not Reported Not Reported Not Reported 4%

Hypertension Not Reported Not Reported 1% Not Reported

Infection Not Reported Not Reported Not Reported 4%

digraph "Clinical_Trial_Workflow" { graph [fontname="Arial", fontsize=10, labelloc="t",
label="Generalized Clinical Trial Workflow for AKT Inhibitor Combination Therapy", pad="0.5",
nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=vee, fontname="Arial", fontsize=9];

// Nodes Patient_Screening [label="Patient Screening\n(Tumor Biopsy, Biomarker Analysis)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization",

shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Arm_A [label="Arm A:\nAKT

Inhibitor + Chemotherapy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arm_B [label="Arm

B:\nPlacebo + Chemotherapy", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Treatment_Cycles

[label="Treatment Cycles", fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy_Assessment

[label="Efficacy Assessment\n(Tumor Response, PFS, OS)", shape=parallelogram,

fillcolor="#34A853", fontcolor="#FFFFFF"]; Safety_Monitoring [label="Safety

Monitoring\n(Adverse Events)", shape=parallelogram, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Reporting", shape=oval,

style=rounded, fillcolor="#202124", fontcolor="#FFFFFF"];
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// Edges Patient_Screening -> Randomization; Randomization -> Arm_A; Randomization ->

Arm_B; Arm_A -> Treatment_Cycles; Arm_B -> Treatment_Cycles; Treatment_Cycles ->

Efficacy_Assessment; Treatment_Cycles -> Safety_Monitoring; Efficacy_Assessment ->

Data_Analysis; Safety_Monitoring -> Data_Analysis; }

Caption: A typical workflow for a randomized, placebo-controlled clinical trial.

Summary and Future Directions
Vevorisertib, in combination with chemotherapy, has demonstrated modest anti-tumor activity in

a Phase 1b clinical trial involving patients with PIK3CA/AKT/PTEN-mutated solid tumors.[2]

Preclinical data also support its potential in combination with other targeted agents like

sorafenib.

A comparative look at other AKT inhibitors, such as Ipatasertib and Capivasertib, reveals a

challenging landscape. While early phase trials showed promise, larger Phase III studies have

yielded mixed results. For instance, the IPATunity130 trial of Ipatasertib with paclitaxel did not

meet its primary endpoint in metastatic triple-negative breast cancer.[3] Similarly, the CAPItello-

290 trial of Capivasertib with paclitaxel also failed to meet its primary endpoint of improving

overall survival in the same patient population.

These findings underscore the complexity of targeting the PI3K/AKT pathway and highlight the

need for predictive biomarkers to identify patient populations most likely to benefit from AKT

inhibition. Future research should focus on:

Biomarker Discovery: Identifying robust predictive biomarkers beyond PIK3CA/AKT/PTEN

alterations to refine patient selection.

Novel Combinations: Exploring Vevorisertib in combination with other targeted therapies and

immunotherapies.

Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to AKT

inhibitors to develop strategies to overcome them.

The continued investigation of Vevorisertib and other AKT inhibitors in well-designed clinical

trials, guided by a deeper understanding of tumor biology, will be crucial in defining their role in

the treatment of cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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